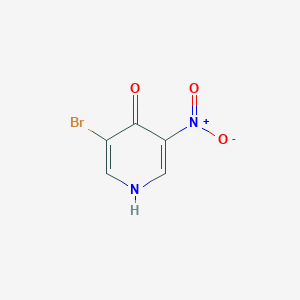3-Bromo-5-nitropyridin-4-ol
CAS No.: 70149-42-7
Cat. No.: VC8471850
Molecular Formula: C5H3BrN2O3
Molecular Weight: 218.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70149-42-7 |
|---|---|
| Molecular Formula | C5H3BrN2O3 |
| Molecular Weight | 218.99 g/mol |
| IUPAC Name | 3-bromo-5-nitro-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H3BrN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) |
| Standard InChI Key | IIIJPRRVYYWKQW-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
3-Bromo-5-nitropyridin-4-ol belongs to the nitropyridine family, distinguished by its molecular formula C₅H₃BrN₂O₃ and a molecular weight of 218.99 g/mol. Its IUPAC name, 3-bromo-5-nitro-1H-pyridin-4-one, reflects the substitution pattern on the pyridine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| InChI Key | IIIJPRRVYYWKQW-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=C(C(=O)C(=CN1)Br)N+[O⁻] | PubChem |
| DSSTOX Substance ID | DTXSID60953780 | EPA DSSTox |
The compound’s structure enables diverse reactivity: the bromine atom at position 3 participates in nucleophilic substitutions, the nitro group at position 5 undergoes reductions, and the hydroxyl group at position 4 can engage in hydrogen bonding or oxidation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves bromination of 4-hydroxy-3-nitropyridine. A representative procedure entails:
-
Suspending 4-hydroxy-3-nitropyridine in water.
-
Adding bromine dropwise at room temperature.
-
Heating the mixture to 50°C for 2 hours to yield the product.
Alternative methods leverage phosphorus oxychloride (POCl₃) in acetonitrile, as demonstrated in analogous nitropyridine syntheses. For example, heating a nitropyridine precursor with POCl₃ at 75°C for 19 hours followed by ice-water quenching yields halogenated derivatives .
Industrial Considerations
Industrial production scales these reactions using continuous-flow systems to enhance safety and efficiency. Bromination reactors equipped with temperature-controlled zones minimize side reactions, while solvent recovery systems reduce waste.
Chemical Reactivity and Reaction Pathways
Substitution Reactions
The bromine atom is susceptible to nucleophilic displacement. Reactions with sodium methoxide or amines yield methoxy- or amino-substituted derivatives, respectively. For instance:
Reduction of the Nitro Group
Catalytic hydrogenation (e.g., H₂/Pd-C) or acidic iron reduction converts the nitro group to an amine, producing 3-bromo-5-aminopyridin-4-ol:
Oxidation of the Hydroxyl Group
The hydroxyl group oxidizes to a ketone under strong conditions (e.g., KMnO₄), forming 3-bromo-5-nitropyridin-4-one.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
-
Stability: Degrades under prolonged UV exposure or basic conditions due to nitro group reduction and hydroxyl oxidation.
Spectroscopic Data
Applications in Scientific Research
Medicinal Chemistry
3-Bromo-5-nitropyridin-4-ol serves as a precursor to antimicrobial agents. Preliminary studies suggest activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL), though clinical relevance remains unverified.
Material Science
The compound’s nitro and bromine groups facilitate incorporation into coordination polymers for catalytic applications. For example, palladium complexes derived from this ligand exhibit activity in Suzuki-Miyaura couplings.
Agricultural Chemistry
Derivatives act as herbicide intermediates, leveraging the nitro group’s electron-withdrawing effects to enhance phytotoxicity.
Future Directions
Synthetic Innovations
Advances in electrochemical bromination could improve the sustainability of large-scale production by reducing halogen waste.
Biological Screening
High-throughput assays are needed to validate purported antimicrobial effects and explore anticancer potential via kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume